molecular formula C25H24N4O4 B11284067 2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11284067
M. Wt: 444.5 g/mol
InChI Key: HDSOWGRDDCTPMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,5-DIOXO-1-PHENYL-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves a multi-step process. One common method includes the coupling of a pyridine derivative with an imidazolidinone precursor under optimized conditions . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-{2,5-DIOXO-1-PHENYL-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-{2,5-DIOXO-1-PHENYL-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2,5-DIOXO-1-PHENYL-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It is known to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in its anticonvulsant activity . Additionally, it may interact with other molecular pathways, contributing to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides
  • N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-butanamides

Uniqueness

2-{2,5-DIOXO-1-PHENYL-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE is unique due to its hybrid structure, which combines the pharmacophoric features of both imidazolidinone and pyridine moieties. This hybrid structure enhances its biological activity and makes it a promising candidate for further research and development .

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C25H24N4O4/c1-2-33-21-12-10-19(11-13-21)27-23(30)15-22-24(31)29(20-8-4-3-5-9-20)25(32)28(22)17-18-7-6-14-26-16-18/h3-14,16,22H,2,15,17H2,1H3,(H,27,30)

InChI Key

HDSOWGRDDCTPMO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CN=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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